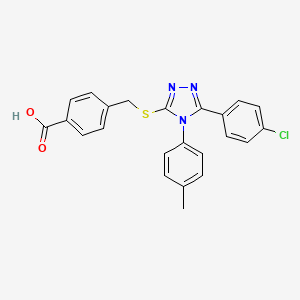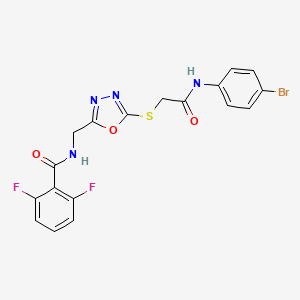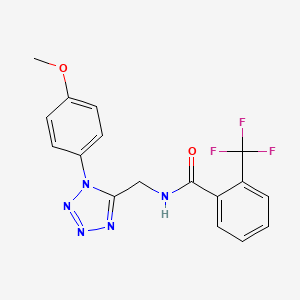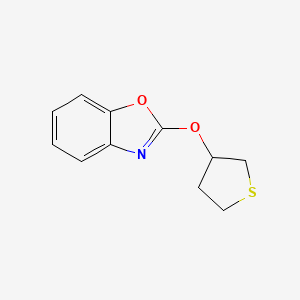![molecular formula C21H25N3O4S B2686563 N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 835888-23-8](/img/structure/B2686563.png)
N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a methoxyphenyl group, a propanoyl group, a dihydropyrazol group, and an ethanesulfonamide group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It has a molecular weight of 415.51. Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.科学的研究の応用
Anti-Tumor and Cytotoxic Activities
Compounds structurally related to N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide have been synthesized and assessed for their potential anti-tumor activities and cytotoxicity. These studies often focus on the compound's ability to inhibit certain enzymes or cell functions that are crucial for cancer cell growth. For instance, some sulfonamide derivatives have shown interesting cytotoxic activities, suggesting potential for further anti-tumor activity studies. Their effectiveness as carbonic anhydrase (CA) inhibitors has been particularly noted, with some compounds strongly inhibiting human cytosolic isoforms hCA I and II, which are involved in various physiological and pathological processes including tumor progression (Gul et al., 2016).
Photodynamic Therapy for Cancer Treatment
Certain derivatives have been synthesized and characterized for their photophysical and photochemical properties, making them suitable for applications in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, along with light, to produce cytotoxic species that kill cancer cells. A study highlighted the synthesis of zinc phthalocyanine derivatives that showed high singlet oxygen quantum yield, essential for effective PDT in cancer treatment. These properties suggest their potential use as Type II photosensitizers for treating cancer, emphasizing the compound's role in developing new therapeutic agents (Pişkin et al., 2020).
Anti-Inflammatory and Analgesic Activities
Research on celecoxib derivatives, which share a structural resemblance to the compound , has demonstrated potential anti-inflammatory and analgesic activities. These studies are crucial in the search for new therapeutic agents that can manage pain and inflammation with fewer side effects than existing drugs. For example, novel derivatives have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing promising results that may lead to the development of new medications (Küçükgüzel et al., 2013).
Antimicrobial Properties
Some studies have also explored the antimicrobial properties of sulfonamide derivatives, aiming at developing new agents against resistant bacterial strains. The synthesis and evaluation of various sulfonamide compounds for their biofilm inhibitory action against Escherichia coli have identified promising candidates for further development into therapeutic agents with potential applications in treating bacterial infections (Abbasi et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-21(25)24-19(17-8-6-7-9-20(17)28-3)14-18(22-24)15-10-12-16(13-11-15)23-29(26,27)5-2/h6-13,19,23H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLXPXPYIUHXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2686483.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)
![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)


